ethyl (1E)-N-cyanoethanimidate
CAS No.:
Cat. No.: VC13379871
Molecular Formula: C5H8N2O
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8N2O |
|---|---|
| Molecular Weight | 112.13 g/mol |
| IUPAC Name | ethyl (1E)-N-cyanoethanimidate |
| Standard InChI | InChI=1S/C5H8N2O/c1-3-8-5(2)7-4-6/h3H2,1-2H3/b7-5+ |
| Standard InChI Key | PLVWUINOWYHRAA-FNORWQNLSA-N |
| Isomeric SMILES | CCO/C(=N/C#N)/C |
| Canonical SMILES | CCOC(=NC#N)C |
Introduction
Chemical Identification and Physical Properties
Ethyl (1E)-N-cyanoethanimidate is an imidate ester distinguished by its cyano () and ethoxy () functional groups. The (1E) designation specifies the E-isomer configuration, where substituents on the C=N bond are trans-oriented. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 112.130 g/mol |
| Density | |
| Boiling Point | |
| Flash Point |
Synonyms for this compound include N-Cyanoethanimidic ethyl ester, (E)-Ethyl N-cyanoacetimidate, and Cyano Ethyl Acetamidate . Its structural uniqueness lies in the conjugation of the cyano group with the imidate moiety, enhancing reactivity in nucleophilic substitutions .
Synthesis Methodology and Optimization
The synthesis of ethyl (1E)-N-cyanoethanimidate, as disclosed in patent CN102942505A, involves two sequential reactions :
Step 1: Synthesis of Ethanimidic Acid Ethyl Ester Hydrochloride
Acetonitrile, ethanol, and hydrogen chloride gas react under controlled conditions:
Reaction Parameters:
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Molar Ratio: 1:1–3:1–3 (acetonitrile:ethanol:HCl)
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Temperature: 20–50°C
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Duration: 6–12 hours
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Yield: Up to 93%
The intermediate, ethanimidic acid ethyl ester hydrochloride, is isolated via suction filtration as white crystals.
Step 2: Formation of Ethyl (1E)-N-cyanoethanimidate
The hydrochloride intermediate reacts with cyanamide () and disodium hydrogen phosphate () in aqueous medium:
Reaction Parameters:
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Molar Ratio: 1–2:1–3:1 (hydrochloride:cyanamide:)
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Temperature: 30–75°C
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Duration: 2–6 hours
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Yield: Up to 94.7%
This method eliminates organic solvents, simplifies purification, and minimizes environmental impact .
Applications in Pharmaceutical and Agrochemical Industries
Ethyl (1E)-N-cyanoethanimidate serves as a versatile precursor in synthesizing heterocyclic compounds, which are pivotal in drug discovery. Key applications include:
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Antiviral Agents: The cyanoimidate group facilitates the construction of nucleoside analogs targeting viral polymerases.
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Herbicides: Its reactivity enables derivatization into herbicidal molecules that inhibit plant acetyl-CoA carboxylase .
Market analyses project increased demand due to rising R&D investments in oncology and infectious diseases, where imidate intermediates are critical for modular synthesis .
Spectroscopic Characterization
Infrared (IR) spectroscopy of ethyl (1E)-N-cyanoethanimidate reveals characteristic absorption bands:
Nuclear magnetic resonance (NMR) data further corroborate the structure, with distinct signals for the ethoxy group (, triplet) and imine proton (, singlet) .
Future Directions and Industrial Scalability
The patent-pending synthesis route offers scalability, with batch sizes exceeding 0.75 mol demonstrating consistent yields . Future research may explore catalytic asymmetric variants to access enantiopure intermediates for chiral drug synthesis.
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